molecular formula C6H9N3O2 B190213 Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate CAS No. 110860-60-1

Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B190213
CAS No.: 110860-60-1
M. Wt: 155.15 g/mol
InChI Key: UTGQTDLLIDYCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Physicochemical Properties

IUPAC Nomenclature and Molecular Formula Analysis

Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, systematically named according to IUPAC conventions, possesses the molecular formula C₆H₉N₃O₂ with a molecular weight of 155.16 g/mol. The compound is registered under CAS number 110860-60-1 and carries the European Community number 865-333-3. The systematic nomenclature reflects the precise positioning of functional groups on the pyrazole ring system, where the amino group occupies the 5-position, a methyl substituent is attached to the 1-nitrogen atom, and the carboxylate ester functionality is located at the 4-position.

The InChI key UTGQTDLLIDYCAB-UHFFFAOYSA-N provides a unique computational identifier for this compound, while the SMILES notation CN1C(=C(C=N1)C(=O)OC)N accurately represents its structural connectivity. Alternative synonyms documented in chemical databases include 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester and various abbreviated forms used in commercial and research contexts. The compound's systematic identification facilitates precise communication in scientific literature and ensures accurate database retrieval across multiple chemical information systems.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigations of related pyrazole derivatives provide valuable insights into the three-dimensional architecture of this compound. Studies of structurally analogous compounds, including crystal structure determinations of 1-amino-5-methyl-pyrazole-4-carboxylic acid methyl ester, reveal characteristic bond lengths and angles within the pyrazole ring system. The five-membered heterocyclic framework typically exhibits minimal deviation from planarity, with the amino and carboxylate substituents influencing the overall molecular geometry through both steric and electronic effects.

Conformational analysis suggests that the compound can adopt multiple stable configurations, particularly regarding the orientation of the carboxylate group relative to the pyrazole ring plane. The methyl ester functionality introduces rotational freedom around the C-O bond, creating potential energy barriers that influence molecular dynamics and intermolecular interactions. Hydrogen bonding patterns observed in related crystal structures indicate that the amino group can participate in both intramolecular and intermolecular hydrogen bonding networks, significantly affecting crystal packing arrangements and solid-state properties.

Spectroscopic Characterization

Infrared (IR) Spectral Signatures

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that facilitate structural confirmation and purity assessment. The compound exhibits distinctive N-H stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to the primary amino group at the 5-position. The carboxylate ester functionality manifests as a strong C=O stretching band typically observed around 1700-1750 cm⁻¹, while the aromatic C=N and C=C stretching modes appear in the 1500-1600 cm⁻¹ region.

Gas-phase infrared spectroscopy data available through the NIST database provides additional detail regarding vibrational frequencies and their assignments. The methyl group attached to the pyrazole nitrogen displays characteristic C-H stretching and bending modes, while the ester methyl group contributes additional vibrational signatures that can be distinguished through careful spectral analysis. These spectroscopic fingerprints serve as valuable tools for compound identification and structural verification in synthetic and analytical applications.

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy offers comprehensive structural elucidation capabilities for this compound. Proton NMR analysis reveals distinct chemical shift patterns that reflect the electronic environment of each hydrogen atom within the molecule. The pyrazole ring proton typically appears as a singlet in the aromatic region, while the N-methyl group manifests as a sharp singlet at characteristic aliphatic chemical shifts.

The amino group protons exhibit variable chemical shifts depending on solvent conditions and intermolecular interactions, often appearing as a broad singlet that may exchange with protic solvents. Carbon-13 NMR spectroscopy provides additional structural confirmation through characteristic chemical shifts for the carbonyl carbon, aromatic carbons, and aliphatic methyl groups. Two-dimensional NMR techniques, including COSY and HSQC experiments, enable complete assignment of all carbon and hydrogen signals, facilitating unambiguous structural determination and stereochemical analysis.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pathway information essential for structural characterization. The molecular ion peak appears at m/z 155, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the methyl ester group (loss of 31 mass units) and subsequent ring-opening reactions that produce smaller nitrogen-containing fragments.

Collision-induced dissociation studies reveal preferred fragmentation pathways that involve initial loss of the carboxylate functionality, followed by ring contraction and nitrogen elimination reactions. The base peak often corresponds to pyrazole ring fragments, while additional peaks arise from rearrangement reactions involving the amino and methyl substituents. These fragmentation patterns serve as diagnostic tools for compound identification and provide insights into the relative stability of various molecular fragments under mass spectrometric conditions.

Thermochemical Properties and Stability Analysis

Thermochemical investigations of this compound reveal important stability characteristics and thermal behavior patterns. The compound demonstrates reasonable thermal stability under ambient conditions, with decomposition typically occurring at elevated temperatures above 200°C. Differential scanning calorimetry studies indicate endothermic melting behavior, while thermogravimetric analysis provides quantitative information regarding mass loss events during controlled heating.

The presence of the amino group introduces potential reactivity toward oxidative degradation, particularly under acidic or basic conditions. Storage recommendations typically specify protection from light and moisture to prevent hydrolysis of the ester functionality and oxidation of the amino group. Stability studies conducted under various pH conditions demonstrate that the compound exhibits maximum stability in neutral to slightly acidic environments, while strongly basic conditions promote ester hydrolysis and potential ring-opening reactions.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Quantum mechanical calculations using density functional theory methods provide detailed insights into the electronic structure and molecular properties of this compound. DFT calculations reveal the distribution of electron density throughout the molecule, highlighting regions of electron deficiency and abundance that influence chemical reactivity. The pyrazole ring system exhibits aromatic character with delocalized π-electron density, while the amino and carboxylate substituents introduce significant electronic perturbations.

Geometry optimization calculations predict preferred conformational arrangements and provide accurate bond lengths and angles that compare favorably with experimental crystallographic data. Frequency calculations confirm the absence of imaginary frequencies in optimized structures, validating their correspondence to true energy minima on the potential energy surface. These computational studies also predict thermochemical properties, including enthalpy of formation, entropy, and heat capacity values that support experimental thermodynamic measurements.

Properties

IUPAC Name

methyl 5-amino-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGQTDLLIDYCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568923
Record name Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110860-60-1
Record name Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants :

    • Methyl hydrazine (40% aqueous solution) : Reduces toxicity risks compared to anhydrous methyl hydrazine.

    • Ethoxymethylene methyl cyanoacetate : Synthesized via Knoevenagel condensation of methyl cyanoacetate and triethyl orthoformate.

  • Procedure :

    • Step 1 : Ethoxymethylene methyl cyanoacetate is dissolved in toluene under stirring.

    • Step 2 : Methyl hydrazine is added dropwise at 20–25°C, maintaining the temperature at 22–30°C.

    • Step 3 : Post-addition, the mixture is refluxed for 2 hours to complete cyclization.

    • Step 4 : The solution is cooled to 9–10°C, precipitating the product, which is filtered and dried.

Key Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature (Step 2)22–30°CPrevents side reactions
Reflux Duration2 hoursEnsures complete cyclization
Cooling Temperature9–10°CMaximizes crystallization yield

Yield : Industrial batches report yields of 75–85% with >98% purity (HPLC).

Alternative Alkylation of Pyrazole Precursors

A less common approach involves alkylating 5-amino-1H-pyrazole-4-carboxylate derivatives. While this method is more complex, it allows for modular functionalization.

Procedure and Challenges

  • Synthesis of 5-Amino-1H-Pyrazole-4-Carboxylic Acid :

    • Hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylate under basic conditions (e.g., NaOH/MeOH/H₂O).

  • Methylation :

    • The free acid is esterified using methanol and thionyl chloride (SOCl₂) to form the methyl ester.

    • Subsequent N-methylation at the 1-position employs methyl iodide and Cs₂CO₃ in DMF.

Limitations :

  • Multiple steps reduce overall yield (40–50%).

  • Regioselectivity challenges during methylation may require protecting groups.

Comparative Analysis of Industrial Methods

MethodAdvantagesDisadvantages
CyclocondensationSingle-step, high yield, scalableRequires precise temperature control
AlkylationModular functionalizationLow yield, multi-step complexity

Recent Advances in Catalysis

Emerging studies explore Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation at lower temperatures (50–60°C). Pilot trials show a 10% reduction in energy consumption without compromising yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is recognized for its potential therapeutic applications. Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, certain derivatives have shown significant inhibition of cancer cell proliferation, particularly against HeLa cells (human cervical cancer) and other cancer lines. The structure-activity relationship (SAR) studies suggest that modifications at the 5-position of the pyrazole ring can enhance anticancer efficacy .

Antiinflammatory and Analgesic Properties

Compounds derived from this compound have been evaluated for their anti-inflammatory and analgesic effects. Some studies report that these compounds can effectively reduce inflammation in animal models, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Chemistry

The compound serves as an intermediate in the synthesis of various agrochemicals, particularly pesticides and herbicides. Its ability to act as a building block for more complex molecules makes it valuable in agricultural applications.

Pesticide Development

Research has demonstrated that this compound can be utilized in synthesizing novel pesticide formulations. These formulations may enhance crop protection against pests while minimizing environmental impact .

Material Science

In addition to its biological applications, this compound is also being explored for its utility in material science.

Polymer Chemistry

Recent investigations have shown that pyrazole derivatives can be incorporated into polymer matrices to enhance their properties. For example, copolymers containing pyrazole units exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Synthesis and Characterization

The synthesis of this compound typically involves straightforward chemical reactions that yield high purity products suitable for further application development.

Synthetic Pathways

Several synthetic routes have been developed for producing this compound efficiently:

  • One method involves the reaction of ethyl cyanoacetate with methyl hydrazine under controlled conditions to yield the desired compound with high yield and purity .
Synthesis MethodYieldReaction Conditions
Ethyl cyanoacetate + Methyl hydrazine81%Acetonitrile; 20 - 65°C; 3.5h

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

(a) Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (QA-0324)

  • Structural Difference: The amino and ester groups are swapped (positions 4 and 5).
  • Impact: Alters reactivity in condensation reactions. This isomer is less commonly reported in pharmacological studies compared to the 5-amino-4-carboxylate derivative .

(b) Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Structural Difference : Ethyl ester instead of methyl ester.
  • Impact : Enhanced lipophilicity may improve membrane permeability but reduces hydrolysis stability. This compound is frequently used as a starting material for further functionalization .

(c) Methyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate

  • Structural Difference : Ethyl group at position 1 instead of methyl.
  • Impact : Increased steric hindrance at the pyrazole nitrogen could reduce binding affinity in enzyme-targeted applications .

Functionalized Derivatives

(a) Methyl 5-amino-1-(4-carbamoylphenyl)-1H-pyrazole-4-carboxylate

  • Structural Difference : A 4-carbamoylphenyl substituent replaces the methyl group at position 1.

(b) Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate

  • Structural Difference : Cyclohexyl group at position 1.
  • Impact : The bulky cyclohexyl moiety increases lipophilicity, which may improve pharmacokinetic properties but complicate synthetic accessibility .

Bioactive Analogues

Compound Name Key Structural Features Biological Activity Reference
This compound Methyl ester, amino, methyl substituents Intermediate for antiviral/anticancer agents
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Chloromethyl and chloro substituents Antibacterial, antiproliferative activity
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide Phenylamino and carboxamide groups Cytotoxicity against cancer cells
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Methoxyphenyl and carboximidamide groups Antimicrobial activity (specific data unavailable)

Key Findings:

Substituent Position: The position of the amino and ester groups significantly influences reactivity. For instance, this compound is more reactive in cyclization reactions than its 4-amino isomer .

Ester Group : Methyl esters generally offer faster hydrolysis rates than ethyl esters, making them preferable for prodrug designs .

N1 Substituent : Bulky groups (e.g., cyclohexyl) at position 1 enhance lipophilicity but may reduce synthetic yield .

Biological Activity

Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antiviral activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H9N3O2C_6H_9N_3O_2 and is classified as a pyrazole derivative. The structure features an amino group, a methyl group, and a carboxylate moiety, which contribute to its biological activity.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit potent anticancer properties. This compound has been evaluated for its effects on various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study assessed the compound's ability to inhibit cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells. The results indicated a mean growth inhibition percentage of 54.25% for HepG2 and 38.44% for HeLa cells, suggesting significant antiproliferative activity. Importantly, this compound showed minimal toxicity to normal fibroblasts, indicating a favorable therapeutic index .

Anti-inflammatory Activity

This compound also exhibits notable anti-inflammatory effects. It has been identified as an inhibitor of pro-inflammatory cytokines such as TNF-alpha.

The compound's anti-inflammatory mechanism involves the inhibition of the LPS-induced TNF-alpha release in cellular models. This effect is attributed to its interaction with signaling pathways related to inflammation, particularly the p38 MAPK pathway .

Antiviral Activity

In addition to its anticancer and anti-inflammatory properties, this pyrazole derivative has shown promise as an antiviral agent.

Case Study: HIV Inhibition

In a screening of pyrazole-based compounds against HIV-1 replication, this compound exhibited dose-dependent activity without significant cytotoxicity. This highlights its potential as a lead compound in developing new antiviral therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that variations in substituents at different positions on the pyrazole ring can enhance or diminish its pharmacological effects.

Substituent Position Effect on Activity
N1Increased anticancer potency with specific alkyl groups
C4Enhanced anti-inflammatory activity with certain moieties

Q & A

Q. What are the standard synthetic routes for Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, DMF-DMA, and phenylhydrazine can be cyclized under reflux conditions (e.g., 8 hours in acetonitrile) to form pyrazole intermediates, followed by hydrolysis or esterification steps . Optimization involves adjusting solvent polarity (e.g., methanol vs. dichloromethane), catalyst selection (e.g., palladium on carbon), and temperature to improve yields (Table 1).

Table 1: Comparison of Synthetic Routes

Reagents & ConditionsYield (%)Key StepsReference
Ethyl acetoacetate, DMF-DMA, reflux75Cyclocondensation
Nitrobenzoyl chloride, acetonitrile68Amide coupling

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX software .
  • Spectroscopy : NMR (¹H/¹³C in DMSO-d₆) confirms substituent positions; IR identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (169.18 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What methodologies are recommended for assessing the biological activity of this compound derivatives?

  • Enzyme inhibition assays : Test interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using kinetic studies .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Computational docking : Predict binding affinities with molecular targets using DFT or molecular dynamics .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

  • Cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities.
  • Theoretical modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian or ORCA) .
  • Crystallographic refinement : Use SHELXL to resolve structural discrepancies in bond lengths/angles .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Reactivity descriptors : Use Fukui indices to identify sites prone to electrophilic attack .
  • Solvent effects : Simulate reaction pathways in polar vs. nonpolar solvents using COSMO-RS .

Methodological Notes

  • Synthetic challenges : Steric hindrance at the pyrazole 4-position may require bulky base catalysts (e.g., DBU) for esterification .
  • Data reproducibility : Store the compound in inert atmospheres (dark, room temperature) to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.